[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
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Description
[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate, also known as this compound, is a useful research compound. Its molecular formula is C31H50N2O3 and its molecular weight is 498.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the postsynaptic nicotinic acetylcholine receptor , specifically the alpha subunit . This receptor plays a crucial role in transmitting signals in the nervous system.
Mode of Action
The compound contains acetylcholine-like moieties, which facilitate binding to the postsynaptic nicotinic acetylcholine receptor . Binding of the compound to at least one of the alpha subunits causes a conformational change in the receptor, causing the ion channel to remain closed and preventing ion passage and depolarization . Additionally, due to its large molecular size compared to acetylcholine, the compound may physically occlude the ion channel, preventing ion passage .
Biochemical Pathways
The compound’s action on the acetylcholine receptor affects the neuromuscular transmission pathway . By blocking the receptor, it prevents the transmission of nerve impulses to the muscles, leading to muscle relaxation .
Pharmacokinetics
The compound produces adequate intubating conditions in 2.5–3 minutes after a dose of 0.1–0.15 mg/kg . The time to maximum neuromuscular blockade decreases as the dose increases . The duration of neuromuscular blockade induced by a 0.1–0.5 mg/kg injection is 60–100 minutes .
Result of Action
The result of the compound’s action is muscle relaxation . This is achieved by blocking the transmission of nerve impulses to the muscles .
Properties
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50N2O3/c1-21(34)36-28-18-22-10-11-23-24(31(22,3)20-27(28)33-16-8-5-9-17-33)12-13-30(2)25(23)19-26(29(30)35)32-14-6-4-7-15-32/h22-28H,4-20H2,1-3H3/t22-,23+,24-,25-,26-,27-,28-,30-,31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHXYFVYJVAISY-IAARCPPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5=O)N6CCCCC6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H](C5=O)N6CCCCC6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401152478 |
Source
|
Record name | Androstan-17-one, 3-(acetyloxy)-2,16-di-1-piperidinyl-, (2β,3α,5α,16β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401152478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50588-23-3 |
Source
|
Record name | Androstan-17-one, 3-(acetyloxy)-2,16-di-1-piperidinyl-, (2β,3α,5α,16β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50588-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androstan-17-one, 3-(acetyloxy)-2,16-di-1-piperidinyl-, (2β,3α,5α,16β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401152478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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